molecular formula C6H9NO3S B8704131 4,5-Dimethyl-2-Methylsulphonyloxazole CAS No. 62124-63-4

4,5-Dimethyl-2-Methylsulphonyloxazole

Cat. No.: B8704131
CAS No.: 62124-63-4
M. Wt: 175.21 g/mol
InChI Key: TWAYCFHPZZAERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethyl-2-Methylsulphonyloxazole is a heterocyclic oxazole derivative featuring a methylsulfonyl group at the 2-position and methyl substituents at the 4- and 5-positions. Its molecular formula is C₆H₉NO₃S, with a molecular weight of 175.21 g/mol. The compound’s structure combines the electron-deficient oxazole ring with electron-withdrawing (methylsulfonyl) and electron-donating (methyl) groups, influencing its reactivity and physicochemical properties.

Properties

CAS No.

62124-63-4

Molecular Formula

C6H9NO3S

Molecular Weight

175.21 g/mol

IUPAC Name

4,5-dimethyl-2-methylsulfonyl-1,3-oxazole

InChI

InChI=1S/C6H9NO3S/c1-4-5(2)10-6(7-4)11(3,8)9/h1-3H3

InChI Key

TWAYCFHPZZAERR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)S(=O)(=O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Sulfonamide Derivatives

The compound’s closest structural analogs include sulfonamide-based molecules like USP Sulfamethoxazole Related Compounds and USP Sulfanilamide , which share sulfonyl or sulfonamide functionalities but differ in core ring systems and substituents.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups
4,5-Dimethyl-2-Methylsulphonyloxazole C₆H₉NO₃S 175.21 Oxazole Methylsulfonyl, methyl groups
USP Sulfamethoxazole Related Compound C C₁₆H₁₆N₄O₅S₂ 408.45 Isoxazole Sulfonamide, amine, methyl groups
USP Sulfanilamide C₆H₈N₂O₂S 172.20 Benzene Sulfonamide, amine
USP Sulfanilic Acid C₆H₇NO₃S 173.19 Benzene Sulfonic acid, amine

Key Differences :

  • Core Structure : The oxazole ring in the target compound is smaller and more polar than the benzene or isoxazole rings in sulfonamide analogs, affecting electronic properties and metabolic stability.

Physicochemical Properties and Pharmacopeial Standards

Table 2: Physicochemical Properties
Property This compound USP Sulfanilamide USP Sulfanilic Acid
Solubility in Water Low (hydrophobic oxazole core) Moderate High (ionic sulfonic acid)
pKa ~1.5 (methylsulfonyl) ~10.8 (amine) ~2.8 (sulfonic acid)
Stability Hydrolytically stable Sensitive to oxidation Stable in acidic conditions

Regulatory Context: While sulfonamide derivatives like sulfanilamide and sulfanilic acid are listed in USP monographs as reference standards for purity and quality control , this compound lacks such pharmacopeial recognition. This suggests its primary applications lie in research or niche synthetic pathways rather than therapeutic use.

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